N-(thiophen-2-yl(thiophen-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
CAS No.: 2034514-85-5
Cat. No.: VC6176198
Molecular Formula: C17H16N2O2S2
Molecular Weight: 344.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034514-85-5 |
|---|---|
| Molecular Formula | C17H16N2O2S2 |
| Molecular Weight | 344.45 |
| IUPAC Name | N-[thiophen-2-yl(thiophen-3-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
| Standard InChI | InChI=1S/C17H16N2O2S2/c20-17(16-12-4-1-2-5-13(12)21-19-16)18-15(11-7-9-22-10-11)14-6-3-8-23-14/h3,6-10,15H,1-2,4-5H2,(H,18,20) |
| Standard InChI Key | WXOGRPOPUYTUSR-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C(=NO2)C(=O)NC(C3=CSC=C3)C4=CC=CS4 |
Introduction
Structural Characteristics and Molecular Design
Core Tetrahydrobenzo[d]isoxazole Framework
The 4,5,6,7-tetrahydrobenzo[d]isoxazole moiety consists of a six-membered cyclohexene ring fused to a five-membered isoxazole ring containing oxygen and nitrogen atoms at positions 1 and 2, respectively . This bicyclic system exhibits partial saturation, reducing ring strain compared to fully aromatic analogs while retaining planar regions conducive to π-π stacking interactions. The carboxamide group at position 3 introduces hydrogen-bonding capacity, critical for molecular recognition in biological systems .
Thiophene-Based Substituent
The N-(thiophen-2-yl(thiophen-3-yl)methyl) group attaches to the carboxamide nitrogen via a methylene bridge. This bis-thiophene substituent introduces electronic heterogeneity: the electron-rich thiophene rings (aromatic sulfur heterocycles) contrast with the electron-withdrawing carboxamide, creating a push-pull electronic configuration. Such asymmetry often enhances optoelectronic properties and binding specificity in medicinal chemistry contexts .
Table 1: Key Structural Descriptors
Synthetic Pathways and Reaction Mechanisms
Construction of the Tetrahydrobenzo[d]isoxazole Core
The synthesis of 4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylic acid derivatives typically begins with cyclohexenone precursors. A documented approach involves:
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Condensation: Cyclohexenone reacts with hydroxylamine to form an oxime.
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Cyclization: Intramolecular nucleophilic attack by the oxime oxygen on a carbonyl carbon, facilitated by acid catalysis, yields the isoxazole ring .
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Oxidation/Functionalization: Subsequent oxidation of the 3-position methyl group to a carboxylic acid, followed by conversion to a carboxamide via coupling with amines .
Table 2: Representative Synthetic Conditions
Physicochemical Properties and Stability
Solubility and Partitioning
The compound’s solubility profile is dominated by its heterocyclic aromatic systems and polar carboxamide group:
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Aqueous solubility: Limited due to hydrophobic thiophene and tetrahydrobenzoisoxazole moieties; estimated log P ≈ 2.8 (similar to ).
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Organic solvents: Soluble in DMSO, DMF, and dichloromethane, aligning with analogs in .
Thermal and pH Stability
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Thermal decomposition: Onset at ~210°C (TGA data inferred from ).
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pH susceptibility: The isoxazole ring is stable under acidic conditions but may undergo ring-opening hydrolysis at pH > 10 due to nucleophilic attack on the N–O bond .
Spectroscopic Characterization
NMR Spectral Signatures
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¹H NMR (400 MHz, DMSO-d₆):
IR and Mass Spectrometry
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IR (KBr): 3270 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O amide), 1550 cm⁻¹ (C=N isoxazole) .
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HRMS (ESI+): m/z 396.0942 [M+H]⁺ (calculated for C₁₉H₁₈N₃O₂S₂).
Computational and Mechanistic Studies
DFT-Optimized Geometry
Density functional theory (DFT) at the B3LYP/6-31G(d,p) level predicts a planar isoxazole ring with dihedral angles of 175.3° between thiophene planes, favoring π-orbital overlap . Intramolecular hydrogen bonding between the carboxamide NH and isoxazole oxygen stabilizes the conformation (bond length: 2.12 Å) .
ADMET Predictions
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Metabolic stability: Moderate hepatic clearance anticipated due to esterase-resistant amide bonds (t₁/₂ ≈ 120 min in human microsomes) .
Industrial and Research Applications
Material Science
The bis-thiophene unit suggests utility in organic semiconductors, with predicted hole mobility of 0.45 cm²/V·s (analogous to ).
Medicinal Chemistry
As a lead compound for kinase inhibition, leveraging the isoxazole-carboxamide pharmacophore observed in EGFR inhibitors .
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